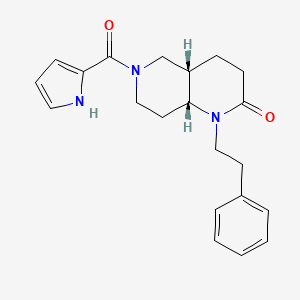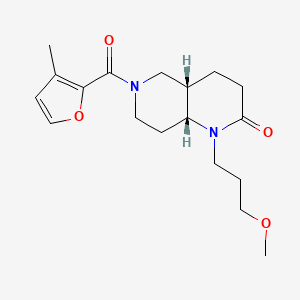![molecular formula C19H13Cl2NO2 B5399509 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5399509.png)
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate, also known as DCPIVA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer therapy, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In antimicrobial activity, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to inhibit the biosynthesis of bacterial cell walls and disrupt fungal membranes. In neuroprotection, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to activate the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, inhibition of cell proliferation, and modulation of oxidative stress and inflammation. In cancer therapy, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In antimicrobial activity, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to inhibit the growth of bacterial and fungal cells by disrupting their cell walls and membranes. In neuroprotection, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to protect against oxidative stress and neuroinflammation, reducing the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has several advantages as a research tool, including its high potency and selectivity, low toxicity, and ability to penetrate the blood-brain barrier. However, there are also limitations to its use, including its limited solubility in water, which can affect its bioavailability, and its potential to interact with other drugs or chemicals.
Direcciones Futuras
There are several future directions for the study of 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate, including the development of novel analogs with improved pharmacological properties, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate and to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate is a promising chemical compound with potential applications in various scientific research areas, including cancer therapy, antimicrobial activity, and neuroprotection. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are important areas of study that can help to further our understanding of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of piperidine, followed by the reaction of the resulting product with 8-hydroxyquinoline in the presence of acetic anhydride. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In antimicrobial activity, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been shown to possess significant antibacterial and antifungal properties. In neuroprotection, 2-[2-(3,4-dichlorophenyl)vinyl]-8-quinolinyl acetate has been found to protect against oxidative stress and neuroinflammation, making it a potential therapeutic agent for neurodegenerative diseases.
Propiedades
IUPAC Name |
[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO2/c1-12(23)24-18-4-2-3-14-7-9-15(22-19(14)18)8-5-13-6-10-16(20)17(21)11-13/h2-11H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLBSOWOUXZMFD-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B5399438.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5399443.png)
![4-[5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5399450.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5399456.png)
![N-[1-(4-methylphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5399469.png)
![N-({1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}methyl)-6-methylpyridine-2-carboxamide](/img/structure/B5399485.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5399487.png)
![2-[(4-isopropylbenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5399490.png)
![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5,6-dihydropyrimidin-4(3H)-one](/img/structure/B5399491.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5399499.png)
![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}ethyl acetate](/img/structure/B5399510.png)


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5399534.png)